PSI TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

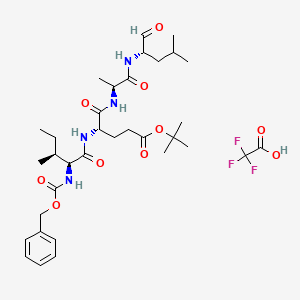

Molecular Formula |

C34H51F3N4O10 |

|---|---|

Molecular Weight |

732.8 g/mol |

IUPAC Name |

tert-butyl (4S)-5-[[(2S)-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoate;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C32H50N4O8.C2HF3O2/c1-9-21(4)27(36-31(42)43-19-23-13-11-10-12-14-23)30(41)35-25(15-16-26(38)44-32(6,7)8)29(40)33-22(5)28(39)34-24(18-37)17-20(2)3;3-2(4,5)1(6)7/h10-14,18,20-22,24-25,27H,9,15-17,19H2,1-8H3,(H,33,40)(H,34,39)(H,35,41)(H,36,42);(H,6,7)/t21-,22-,24-,25-,27-;/m0./s1 |

InChI Key |

DCCRGIXOEPOQJI-BGGSUVIVSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)OC(C)(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C=O)NC(=O)OCC1=CC=CC=C1.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)OC(C)(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C=O)NC(=O)OCC1=CC=CC=C1.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to PSI (TFA Salt) as a Proteasome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSI, also known as Z-Ile-Glu(OtBu)-Ala-Leu-al, is a potent, cell-permeable, and reversible peptide aldehyde inhibitor of the proteasome.[1][2] It primarily targets the chymotrypsin-like (CT-L) activity of the 20S proteasome, a critical component of the ubiquitin-proteasome system (UPS) responsible for the degradation of the majority of intracellular proteins.[1][2][3] By inhibiting the proteasome, PSI disrupts cellular protein homeostasis, leading to the accumulation of ubiquitinated proteins and the induction of cellular stress responses, including apoptosis and the unfolded protein response (UPR).[2][3] This technical guide provides a comprehensive overview of PSI, including its mechanism of action, quantitative inhibition data, experimental protocols, and its effects on key cellular signaling pathways. The trifluoroacetic acid (TFA) salt form of PSI is commonly used in research settings.

Mechanism of Action

PSI, as a peptide aldehyde, exerts its inhibitory effect by forming a reversible covalent bond with the active site threonine residues of the proteasome's catalytic β-subunits. Specifically, the aldehyde functional group of PSI reacts with the hydroxyl group of the N-terminal threonine in the active site to form a hemiacetal adduct. This adduct sterically hinders the access of protein substrates to the catalytic site, thereby inhibiting the proteasome's proteolytic activity. While PSI is known to be a selective inhibitor of the chymotrypsin-like activity (β5 subunit), its effects on the trypsin-like (β2) and caspase-like (β1) activities are less characterized.

Quantitative Inhibition Data

The inhibitory potency of PSI is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the proteasome's activity by 50%. The IC50 values for PSI can vary depending on the cell type and the specific proteasome subunit being assayed.

| Proteasome Subunit Activity | Cell Type | IC50 (µM) |

| Chymotrypsin-like (β5) | Epithelioid Mesothelioma Cells | 4[4] |

| Chymotrypsin-like (β5) | Sarcomatoid Mesothelioma Cells | 16[4] |

| Trypsin-like (β2) | Not Reported | - |

| Caspase-like (β1) | Not Reported | - |

Note: The provided IC50 values are specific to the cell types tested and should be considered as a reference. It is recommended to determine the IC50 of PSI for the specific cell line or purified proteasome used in your experiments.

Experimental Protocols

In Vitro Proteasome Activity Assay

This protocol describes the measurement of the chymotrypsin-like activity of purified 20S proteasome using a fluorogenic substrate.

Materials:

-

Purified 20S proteasome

-

PSI (TFA salt)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM ATP

-

Fluorogenic Substrate: Suc-LLVY-AMC (for chymotrypsin-like activity)

-

DMSO (for dissolving PSI)

-

Black 96-well microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of PSI in DMSO.

-

Prepare serial dilutions of PSI in Assay Buffer to create a range of inhibitor concentrations.

-

In a black 96-well plate, add the following to each well:

-

Assay Buffer

-

PSI solution (or DMSO for control)

-

Purified 20S proteasome (e.g., 0.5 µg)

-

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the proteasome.

-

Initiate the reaction by adding the fluorogenic substrate Suc-LLVY-AMC to a final concentration of 20 µM.

-

Immediately measure the fluorescence intensity kinetically at an excitation wavelength of 380 nm and an emission wavelength of 460 nm for at least 30 minutes at 37°C.

-

Calculate the rate of substrate cleavage (increase in fluorescence over time).

-

Plot the percentage of proteasome inhibition against the PSI concentration to determine the IC50 value.

Workflow for In Vitro Proteasome Inhibition Assay:

Caption: Workflow for determining the in vitro IC50 of PSI.

Cell-Based Proteasome Activity Assay

This protocol measures the chymotrypsin-like proteasome activity in cultured cells treated with PSI.

Materials:

-

Cultured cells

-

PSI (TFA salt)

-

Cell culture medium

-

Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM ATP

-

Fluorogenic Substrate: Suc-LLVY-AMC

-

96-well cell culture plate

-

Fluorescence plate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of PSI (e.g., 1-20 µM) or DMSO (vehicle control) for the desired time (e.g., 4-24 hours).[4]

-

Wash the cells with PBS and then lyse them with Lysis Buffer on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate.

-

In a black 96-well plate, add equal amounts of protein lysate from each treatment group.

-

Add Assay Buffer to each well.

-

Initiate the reaction by adding the fluorogenic substrate Suc-LLVY-AMC to a final concentration of 20 µM.

-

Measure the fluorescence intensity kinetically at an excitation wavelength of 380 nm and an emission wavelength of 460 nm at 37°C.

-

Normalize the proteasome activity to the total protein concentration for each sample.

Workflow for Cell-Based Proteasome Activity Assay:

Caption: Workflow for measuring proteasome activity in PSI-treated cells.

Signaling Pathways Modulated by PSI

Proteasome inhibition by PSI triggers a cascade of cellular events by disrupting the degradation of key regulatory proteins. This leads to the modulation of several critical signaling pathways.

Inhibition of the NF-κB Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation, IκBα is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome, allowing NF-κB to translocate to the nucleus and activate the transcription of its target genes.

PSI, by inhibiting the proteasome, prevents the degradation of phosphorylated IκBα.[3][5] This leads to the accumulation of the inactive NF-κB/IκBα complex in the cytoplasm, thereby blocking NF-κB-mediated gene transcription. Micromolar concentrations of PSI have been shown to be effective in preventing NF-κB activation.[3][5]

PSI-Mediated Inhibition of the NF-κB Pathway:

Caption: PSI blocks NF-κB activation by preventing IκBα degradation.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Proteasome inhibition is a well-established trigger of apoptosis in cancer cells. PSI has been shown to induce apoptosis in various cell lines, including mesothelioma and leukemia cells.[4][5] The induction of apoptosis by proteasome inhibitors can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key event in PSI-induced apoptosis is the activation of caspases, a family of proteases that execute the apoptotic program. Specifically, treatment with PSI leads to the cleavage and activation of caspase-3.[4][6]

PSI-Induced Apoptosis Pathway:

Caption: PSI induces apoptosis via the mitochondrial pathway.

Activation of the Unfolded Protein Response (UPR)

The accumulation of misfolded and ubiquitinated proteins due to proteasome inhibition by PSI leads to endoplasmic reticulum (ER) stress.[7] This, in turn, activates the unfolded protein response (UPR), a signaling network aimed at restoring ER homeostasis. The UPR is mediated by three main ER-resident sensor proteins: PERK, IRE1α, and ATF6.

-

PERK Pathway: Proteasome inhibitors can block the degradation of ATF4, a key transcription factor downstream of PERK.[7]

-

IRE1α Pathway: Proteasome inhibitors like bortezomib (B1684674) have been shown to trigger the splicing of XBP1 mRNA by IRE1α, leading to the production of the active XBP1s transcription factor.[8][9]

-

ATF6 Pathway: While direct evidence for PSI's effect on ATF6 is limited, general proteasome inhibition is known to induce the entire UPR cascade.

If ER stress is prolonged and severe, the UPR can switch from a pro-survival to a pro-apoptotic response, contributing to cell death.

PSI-Induced Unfolded Protein Response:

Caption: PSI triggers the UPR, leading to adaptive or apoptotic responses.

Conclusion

PSI (TFA salt) is a valuable research tool for studying the multifaceted roles of the ubiquitin-proteasome system in cellular physiology and disease. Its ability to potently and selectively inhibit the chymotrypsin-like activity of the proteasome allows for the targeted investigation of pathways regulated by protein degradation. This technical guide provides essential information for researchers utilizing PSI, from its fundamental mechanism of action and quantitative inhibitory properties to detailed experimental protocols and its impact on critical signaling networks. A thorough understanding of these aspects will facilitate the effective use of PSI in advancing our knowledge of proteasome biology and its therapeutic potential.

References

- 1. Frontiers | Spliced XBP1 Levels Determine Sensitivity of Multiple Myeloma Cells to Proteasome Inhibitor Bortezomib Independent of the Unfolded Protein Response Mediator GRP78 [frontiersin.org]

- 2. benchchem.com [benchchem.com]

- 3. CPC Scientific Z-Ile-Glu(OtBu)-Ala-Leu-CHO 0.5MG, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 4. Proteasome inhibitor PSI induces apoptosis in human mesothelioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Proteasome Inhibitors Induce Cytochrome c–Caspase-3-Like Protease-Mediated Apoptosis in Cultured Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Proteasome inhibition enhances the induction and impairs the maintenance of late-phase long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ER stress arm XBP1s plays a pivotal role in proteasome inhibition-induced bone formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Spliced XBP1 Levels Determine Sensitivity of Multiple Myeloma Cells to Proteasome Inhibitor Bortezomib Independent of the Unfolded Protein Response Mediator GRP78 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of Z-Ile-Glu(OtBu)-Ala-Leu-aldehyde (Proteasome Inhibitor I)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-Ile-Glu(OtBu)-Ala-Leu-aldehyde, also known as Proteasome Inhibitor I (PSI), is a potent and cell-permeable peptide aldehyde that functions as a reversible inhibitor of the 20S proteasome's chymotrypsin-like activity.[1][2][3][4] This inhibition leads to a cascade of downstream cellular effects, including the accumulation of ubiquitinated proteins, induction of apoptosis, and modulation of key signaling pathways such as NF-κB.[3][4] Consequently, Z-Ile-Glu(OtBu)-Ala-Leu-aldehyde has demonstrated significant biological activities, including anti-neoplastic, immunosuppressive, and antiviral properties, making it a valuable tool in cancer research, immunology, and virology. This technical guide provides a comprehensive overview of the biological activity of Z-Ile-Glu(OtBu)-Ala-Leu-aldehyde, including its mechanism of action, quantitative data on its effects, and detailed experimental protocols.

Core Biological Activity: Proteasome Inhibition

The primary mechanism of action for Z-Ile-Glu(OtBu)-Ala-Leu-aldehyde is the selective inhibition of the chymotrypsin-like activity of the multicatalytic proteinase complex (MPC), also known as the 20S proteasome.[2][3][5] This enzymatic activity is crucial for the degradation of a majority of intracellular proteins, which are targeted for destruction via the ubiquitin-proteasome pathway.

Quantitative Data: Inhibition of Cell Proliferation

Z-Ile-Glu(OtBu)-Ala-Leu-aldehyde has been shown to inhibit the proliferation of various cancer cell lines, particularly those of hematological origin. The following table summarizes the 50% cytotoxic concentration (CC50) values in primary effusion lymphoma (PEL) cell lines after 24 hours of treatment.

| Cell Line | CC50 (nM) |

| BJAB | 205 |

| Ramos | 190 |

| BC3 | 22.0 |

| BCBL1 | 53.0 |

| Data from MedchemExpress product information for PSI.[6] |

Experimental Protocol: Proteasome Chymotrypsin-Like Activity Assay

This protocol is adapted from a method used to assay the inhibitory activities of peptide aldehydes on the 20S proteasome.[3]

Materials:

-

Purified 20S proteasome

-

Z-Ile-Glu(OtBu)-Ala-Leu-aldehyde (PSI)

-

Fluorogenic substrate for chymotrypsin-like activity (e.g., Suc-Leu-Leu-Val-Tyr-AMC)

-

Assay buffer: 20 mM Tris-HCl, pH 7.8

-

Spectrofluorometer

Procedure:

-

Prepare a stock solution of Z-Ile-Glu(OtBu)-Ala-Leu-aldehyde in DMSO.

-

In a 96-well plate, incubate purified 20S proteasome (e.g., 1 µg) with various concentrations of Z-Ile-Glu(OtBu)-Ala-Leu-aldehyde in the assay buffer.

-

Add the fluorogenic substrate (e.g., 50 µM final concentration) to initiate the reaction. The total reaction volume should be 100 µL.

-

Incubate the plate at 37°C for 1 hour.

-

Measure the fluorescence of the released AMC (7-amido-4-methylcoumarin) using a spectrofluorometer with excitation and emission wavelengths of 380 nm and 440 nm, respectively.

-

Calculate the percentage of inhibition relative to a control reaction without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Modulation of the NF-κB Signaling Pathway

A critical consequence of proteasome inhibition by Z-Ile-Glu(OtBu)-Ala-Leu-aldehyde is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation, IκBα is ubiquitinated and subsequently degraded by the proteasome, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and anti-apoptotic genes. By inhibiting IκBα degradation, Z-Ile-Glu(OtBu)-Ala-Leu-aldehyde prevents NF-κB activation.[4]

Quantitative Data: Inhibition of NF-κB Activity

-

At a concentration of 50 nM, Z-Ile-Glu(OtBu)-Ala-Leu-aldehyde decreases the transcriptional activity of NF-κB by 52% after 6 hours of treatment in PEL cells.[6]

Signaling Pathway Diagram: NF-κB Inhibition by Z-Ile-Glu(OtBu)-Ala-Leu-aldehyde

Caption: Inhibition of the NF-κB signaling pathway by Z-Ile-Glu(OtBu)-Ala-Leu-aldehyde.

Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Activity

This protocol provides a general framework for assessing NF-κB DNA binding activity.

Materials:

-

Nuclear extraction buffer

-

Poly(dI-dC)

-

Radiolabeled or fluorescently-labeled double-stranded oligonucleotide probe containing the NF-κB consensus binding site

-

Non-denaturing polyacrylamide gel

-

EMSA binding buffer

Procedure:

-

Nuclear Extract Preparation: Treat cells with Z-Ile-Glu(OtBu)-Ala-Leu-aldehyde for the desired time and concentration. Prepare nuclear extracts from treated and untreated cells.

-

Binding Reaction: In a microcentrifuge tube, combine the nuclear extract, poly(dI-dC) (a non-specific competitor), and EMSA binding buffer. Incubate on ice.

-

Probe Binding: Add the labeled NF-κB probe to the reaction mixture and incubate at room temperature.

-

Electrophoresis: Load the samples onto a pre-run non-denaturing polyacrylamide gel and run the electrophoresis in a cold room.

-

Detection: Dry the gel and expose it to X-ray film (for radiolabeled probes) or scan using an appropriate imager (for fluorescently-labeled probes). A decrease in the shifted band corresponding to the NF-κB-DNA complex indicates inhibition.

Immunosuppressive and Antiviral Activities

The inhibition of NF-κB by Z-Ile-Glu(OtBu)-Ala-Leu-aldehyde underlies its immunosuppressive and antiviral properties.

Immunosuppressive Effects

Z-Ile-Glu(OtBu)-Ala-Leu-aldehyde acts as a potent immunosuppressant by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). This is achieved by preventing the activation of macrophages.

Antiviral Activity

Z-Ile-Glu(OtBu)-Ala-Leu-aldehyde has been shown to inhibit the replication of Human Immunodeficiency Virus (HIV) in vitro and exhibit antiviral effects against Herpes Simplex Virus type 1 (HSV-1) in vivo. The antiviral mechanism is linked to the inhibition of NF-κB, which is a crucial host cell factor for the replication of many viruses.

Experimental Workflow: Assessing Antiviral Activity

Caption: General experimental workflow for assessing the antiviral activity of Z-Ile-Glu(OtBu)-Ala-Leu-aldehyde.

Conclusion

Z-Ile-Glu(OtBu)-Ala-Leu-aldehyde is a multifaceted research compound with significant biological activities stemming from its potent and selective inhibition of the proteasome's chymotrypsin-like activity. Its ability to modulate the NF-κB signaling pathway makes it a valuable tool for investigating and potentially targeting disease processes involving inflammation, cancer cell proliferation, and viral replication. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this important molecule. Further research is warranted to fully elucidate its therapeutic applications.

References

- 1. Translation of 15‐lipoxygenase mRNA is inhibited by a protein that binds to a repeated sequence in the 3′ untranslated region. | The EMBO Journal [link.springer.com]

- 2. med.upenn.edu [med.upenn.edu]

- 3. Synthesis and SAR Study of Novel Peptide Aldehydes as Inhibitors of 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The proteasome inhibitor bortezomib (PS-341) inhibits growth and induces apoptosis in primary effusion lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Proteasome inhibitors prevent tumor cell proliferation in HHV-8-unrelated PEL-like lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. protocols.io [protocols.io]

The Impact of Proteasome Inhibitor (PSI) Trifluoroacetate Salt on Ubiquitin-Protein Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation, regulating a multitude of cellular processes. Inhibition of the 26S proteasome, a key component of the UPS, leads to the accumulation of polyubiquitinated proteins and is a validated strategy in cancer therapy. This technical guide provides an in-depth analysis of the effects of the proteasome inhibitor PSI, specifically its trifluoroacetate (B77799) (TFA) salt, on the accumulation of ubiquitin-protein conjugates. We will explore the molecular mechanisms, detail experimental protocols for quantification, present data on the cellular consequences, and illustrate the key signaling pathways involved.

Introduction: The Ubiquitin-Proteasome System and Its Inhibition

The ubiquitin-proteasome system is the principal mechanism for selective protein degradation in eukaryotic cells, playing a pivotal role in maintaining cellular homeostasis. The process involves the tagging of substrate proteins with a polyubiquitin (B1169507) chain, which serves as a recognition signal for the 26S proteasome, a large multi-catalytic protease complex. This targeted degradation is essential for the regulation of numerous cellular functions, including cell cycle progression, signal transduction, and the removal of misfolded or damaged proteins.[1][2]

Proteasome inhibitors (PSIs) are a class of compounds that block the catalytic activity of the proteasome. By doing so, they prevent the degradation of polyubiquitinated proteins, leading to their accumulation within the cell.[3][4] This disruption of protein homeostasis can trigger a variety of downstream effects, including the induction of apoptosis, making PSIs potent therapeutic agents, particularly in oncology. One such synthetic peptide proteasome inhibitor is known as PSI. Commercially, it is often supplied as a trifluoroacetate (TFA) salt.[3][5] This document will focus on the effects of PSI (TFA salt) on ubiquitin-protein conjugates.

Mechanism of Action: How PSI Leads to Ubiquitin-Protein Conjugate Accumulation

PSI functions as a potent, reversible inhibitor of the chymotrypsin-like activity of the 20S proteasome, a core component of the 26S proteasome.[3] The inhibition of this proteolytic activity prevents the breakdown of proteins that have been marked for degradation by the ubiquitin pathway.

The process of protein ubiquitination is a three-step enzymatic cascade involving ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and ubiquitin ligases (E3).[1][6] This cascade results in the covalent attachment of ubiquitin, a small regulatory protein, to lysine (B10760008) residues on the target protein, often forming a polyubiquitin chain. K48-linked polyubiquitin chains are the canonical signal for proteasomal degradation.[2][6]

By blocking the proteasome's function, PSI causes a cellular build-up of these K48-linked polyubiquitinated proteins.[4] This accumulation of ubiquitin-protein conjugates is a hallmark of proteasome inhibition and can be readily observed and quantified in experimental settings.[3][4]

Quantitative Analysis of Ubiquitin-Protein Conjugate Accumulation

The accumulation of high-molecular-weight ubiquitin-protein conjugates following treatment with proteasome inhibitors can be quantified using several methods, most commonly western blotting followed by densitometric analysis.

Table 1: Illustrative Quantitative Data of Ubiquitin-Protein Conjugate Accumulation Following PSI Treatment

| Cell Line | PSI (TFA salt) Concentration | Treatment Duration | Fold Increase in Ubiquitin-Protein Conjugates (relative to control) | Method of Quantification | Reference |

| HT4 (mouse neuronal) | 10 µM | 4 hours | ~3-fold | Densitometry of Western Blot | [7] (adapted) |

| SH-SY5Y (human neuroblastoma) | 50 nM | 24 hours | Significant increase (area >150 kDa) | Densitometry of Western Blot | [8][9] (adapted) |

| HCT116 (human colon cancer) | 0.5 µM (Bortezomib) | 24 hours | Substantial accumulation | Immunoblot | [4] |

Note: The data in this table is illustrative and compiled from descriptions of quantitative analyses in the cited literature. Actual results may vary depending on the specific experimental conditions.

Experimental Protocols

Cell Culture and Treatment with PSI (TFA salt)

-

Cell Seeding: Plate cells at an appropriate density in multi-well plates or flasks to ensure they are in the logarithmic growth phase at the time of treatment.

-

Preparation of PSI Stock Solution: Dissolve PSI (TFA salt) in a suitable solvent, such as DMSO, to create a concentrated stock solution (e.g., 10 mM). Store at -20°C or as recommended by the supplier.

-

Cell Treatment: The following day, dilute the PSI stock solution in fresh culture medium to the desired final concentrations. A vehicle control (e.g., DMSO) should be included. It is also recommended to include a positive control, such as the well-characterized proteasome inhibitor MG-132.

-

Incubation: Incubate the cells for the desired time points. Time-course experiments are recommended to determine the optimal duration of exposure for observing the accumulation of ubiquitinated proteins.

Preparation of Cell Lysates for Western Blotting

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail, a phosphatase inhibitor cocktail, and a deubiquitinase (DUB) inhibitor, such as N-ethylmaleimide (NEM), to preserve the ubiquitination status of proteins.[10]

-

Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.

-

Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

Western Blot Analysis of Ubiquitinated Proteins

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Use a gradient gel (e.g., 4-15%) to effectively resolve the high-molecular-weight ubiquitin smears.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) for at least 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody that recognizes ubiquitin. A monoclonal antibody that detects both mono- and poly-ubiquitinated proteins is recommended. The incubation is typically performed overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane thoroughly and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

-

Data Analysis: Quantify the intensity of the high-molecular-weight smear of ubiquitinated proteins (typically above 150 kDa) using densitometry software.[8][9] Normalize the data to a loading control, such as β-actin or GAPDH.

Experimental Workflow for Analyzing PSI TFA Effect on Ubiquitin-Protein Conjugates

Signaling Pathways Affected by Ubiquitin-Protein Conjugate Accumulation

The accumulation of ubiquitinated proteins induced by proteasome inhibitors like PSI triggers a complex cellular response, impacting multiple signaling pathways that are crucial for cell survival and apoptosis.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is ubiquitinated and subsequently degraded by the proteasome, allowing NF-κB to translocate to the nucleus and activate the transcription of its target genes. Proteasome inhibitors block the degradation of IκB, thereby preventing NF-κB activation.[11][12] This inhibition of the pro-survival NF-κB pathway is a major mechanism by which proteasome inhibitors induce apoptosis in cancer cells.

JNK and p53 Signaling Pathways

Proteasome inhibition can also lead to the activation of the c-Jun N-terminal kinase (JNK) pathway, a key component of the cellular stress response. The accumulation of misfolded and ubiquitinated proteins can induce endoplasmic reticulum (ER) stress, which is a potent activator of JNK. Activated JNK can, in turn, promote apoptosis through various mechanisms.

Furthermore, proteasome inhibitors can lead to the stabilization and activation of the tumor suppressor protein p53. Under normal conditions, p53 levels are kept low through proteasome-mediated degradation. Inhibition of the proteasome leads to the accumulation of p53, which can then induce cell cycle arrest and apoptosis.

Signaling Pathways Affected by Proteasome Inhibition

The Role of Trifluoroacetic Acid (TFA)

Trifluoroacetic acid is a strong acid commonly used in peptide synthesis and purification, including for proteasome inhibitors like PSI.[13] It forms a salt with the peptide, which can improve its stability and solubility. While some studies have suggested that TFA itself can have biological effects at high concentrations, in the context of using PSI (TFA salt) as a research tool, the observed effects on ubiquitin-protein conjugate accumulation are overwhelmingly attributed to the inhibitory action of the PSI peptide on the proteasome.[14][15] It is standard practice to use a vehicle control (the solvent used to dissolve the this compound, e.g., DMSO) in experiments to account for any potential effects of the solvent or the counter-ion.

Conclusion

The proteasome inhibitor PSI, in its trifluoroacetate salt form, is a valuable tool for studying the ubiquitin-proteasome system. Its potent inhibition of the proteasome leads to a robust and quantifiable accumulation of ubiquitin-protein conjugates. This cellular event triggers a cascade of signaling pathways, ultimately leading to apoptosis in many cell types. The experimental protocols detailed in this guide provide a framework for researchers to investigate the effects of PSI and other proteasome inhibitors on cellular protein homeostasis. A thorough understanding of these mechanisms is crucial for the development of novel therapeutics targeting the ubiquitin-proteasome system.

References

- 1. Biochemistry, Ubiquitination - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Measuring activity in the ubiquitin-proteasome system: From large scale discoveries to single cells analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. dash.harvard.edu [dash.harvard.edu]

- 5. amsbio.com [amsbio.com]

- 6. Ubiquitin-like protein conjugation and the ubiquitin–proteasome system as drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. MG132-mediated inhibition of the ubiquitin–proteasome pathway ameliorates cancer cachexia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A pervasive role of ubiquitin conjugation in activation and termination of IκB kinase pathways | EMBO Reports [link.springer.com]

- 13. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]

- 14. biorxiv.org [biorxiv.org]

- 15. biorxiv.org [biorxiv.org]

The Core Mechanism of Proteasome Inhibitor-Induced Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The ubiquitin-proteasome system (UPS) is a critical regulator of intracellular protein degradation, maintaining cellular homeostasis by eliminating misfolded or damaged proteins and controlling the levels of key regulatory proteins. In cancer cells, which often exhibit high rates of protein synthesis and are heavily reliant on the UPS for survival, the proteasome has emerged as a key therapeutic target. Proteasome inhibitors (PSIs) are a class of drugs that block the activity of the proteasome, leading to an accumulation of regulatory proteins, induction of endoplasmic reticulum (ER) stress, and ultimately, the initiation of programmed cell death, or apoptosis. This technical guide provides an in-depth exploration of the core mechanisms by which PSIs induce apoptosis, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.

Quantitative Data on PSI-Induced Apoptosis

The efficacy of various proteasome inhibitors in inducing apoptosis has been quantified across numerous cancer cell lines. The following tables summarize key data points, including IC50 values, changes in apoptotic cell populations, and effects on key signaling molecules.

Table 1: IC50 Values of Proteasome Inhibitors in Various Cancer Cell Lines

| Proteasome Inhibitor | Cancer Type | Cell Line | IC50 Value (nM) | Incubation Time (h) | Citation |

| Bortezomib | Multiple Myeloma | RPMI-8226 | ~10 | 72 | |

| Prostate Cancer | PC3 (parental) | 32.8 | 48 | [1] | |

| Prostate Cancer | PC3 (resistant) | 346 | 48 | [1] | |

| Carfilzomib (B1684676) | Multiple Myeloma | RPMI-8226 | 10.73 (µM) | 48 | [2] |

| Multiple Myeloma | MOLP-8 | 12.20 (µM) | 48 | [2] | |

| Multiple Myeloma | NCI-H929 | 26.15 (µM) | 48 | [2] | |

| Multiple Myeloma | OPM-2 | 15.97 (µM) | 48 | [2] | |

| Breast Cancer | MDA-MB-361 | 6.34 | 72 | [3] | |

| Breast Cancer | T-47D | 76.51 | 72 | [3] | |

| Non-Small Cell Lung Cancer | A549, H1993, H520, H460, H1299 | <1.0 - 36 | 96 | [4] | |

| Small Cell Lung Cancer | SHP77, DMS114 | <1 - 203 | 96 | [4] | |

| MG132 | Glioma | C6 | 18,500 | 24 | [5] |

| Ovarian Cancer | ES-2 | <2,000 | - | [6] | |

| Ovarian Cancer | HEY-T30 | <2,000 | - | [6] | |

| Ovarian Cancer | OVCAR-3 | <2,000 | - | [6] |

Table 2: Quantitative Effects of Proteasome Inhibitors on Apoptosis and Related Markers

| Proteasome Inhibitor | Cell Line | Parameter Measured | Result | Citation |

| Bortezomib | H460 (Lung Cancer) | ROS Generation | Elevation after 3-6 hours | [7] |

| Jurkat (T-cell leukemia) | Caspase-3 Activation | Early activation | [8] | |

| Multiple Myeloma Cells | NF-κB Activity | Enhanced in patient samples | [9] | |

| Carfilzomib | Multiple Myeloma Cell Lines | Apoptotic Rate (at 25 nM, 48h) | MOLP-8: 15.20% ± 0.2%, RPMI-8226: 20.73% ± 0.21%, NCI-H929: 16.55% ± 2.00%, OPM-2: 15.00% ± 2.84% | [2] |

| MG132 | C6 (Glioma) | Proteasome Activity Inhibition (at 18.5 µM, 3h) | ~70% | [5] |

| C6 (Glioma) | ROS Increase | > 5-fold | [5] | |

| LNCaP (Prostate Cancer) | Apoptosis | Markedly induced at 5 µM | [10] | |

| Osteosarcoma Cells | Cells in G2 Phase | Increase from ~8% to ~40-45% | [11] |

Core Signaling Pathways in PSI-Induced Apoptosis

Proteasome inhibition triggers a complex network of signaling events that converge on the apoptotic machinery. The primary mechanisms include the induction of the Unfolded Protein Response (UPR) due to ER stress, modulation of the NF-κB pathway, and stabilization of the tumor suppressor p53.

The Unfolded Protein Response (UPR) and ER Stress

The accumulation of ubiquitinated proteins following proteasome inhibition leads to a state of "ER stress," activating the UPR.[2][12] While initially a pro-survival response, sustained UPR activation shifts the balance towards apoptosis. Key events include the upregulation of the pro-apoptotic transcription factor CHOP/GADD153 and the activation of caspase-12 (in rodents) or caspase-4 (in humans), which are localized to the ER membrane.[13][14]

Modulation of the NF-κB Pathway

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a key regulator of cell survival, and its constitutive activation is a hallmark of many cancers.[4] In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. The proteasome is responsible for the degradation of IκB, which allows NF-κB to translocate to the nucleus and activate pro-survival genes. By inhibiting the proteasome, PSIs prevent IκB degradation, thereby suppressing the canonical NF-κB signaling pathway and promoting apoptosis.[1][15] However, in some contexts, PSIs have been shown to induce non-canonical NF-κB activation, highlighting the complexity of this pathway's regulation.[9]

Stabilization of p53 and the Intrinsic Apoptotic Pathway

The tumor suppressor protein p53 plays a crucial role in initiating apoptosis in response to cellular stress. Under normal conditions, p53 levels are kept low through proteasomal degradation mediated by its negative regulator, MDM2. Proteasome inhibitors stabilize p53, leading to its accumulation and the transcriptional activation of pro-apoptotic target genes, such as PUMA and Noxa.[16][17] These proteins belong to the Bcl-2 family and act to permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c. Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9, and subsequently, the executioner caspase-3, culminating in apoptosis.[18]

Experimental Protocols for Key Assays

The following are detailed methodologies for key experiments commonly used to investigate PSI-induced apoptosis.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

96-well plates

-

Cells of interest

-

Proteasome inhibitor (e.g., Bortezomib, Carfilzomib, MG132)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[19]

-

Prepare serial dilutions of the proteasome inhibitor in culture medium.

-

Remove the old medium from the wells and add 100 µL of the proteasome inhibitor dilutions. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

Add 10-50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[19]

-

Aspirate the MTT solution carefully without disturbing the formazan (B1609692) crystals.

-

Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[19]

-

Mix thoroughly and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

6-well plates

-

Cells of interest

-

Proteasome inhibitor

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with the proteasome inhibitor as described for the MTT assay.

-

Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.

-

Wash the cells with cold PBS and centrifuge at a low speed.

-

Resuspend the cell pellet in 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 10 µL of PI to 100 µL of the cell suspension.[20]

-

Incubate for 15 minutes at room temperature in the dark.[20]

-

Add 400 µL of 1X Binding Buffer to each tube.[20]

-

Analyze the cells by flow cytometry within 1 hour.[20]

Caspase-3 Colorimetric Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

-

Cell culture plates

-

Cells of interest

-

Proteasome inhibitor

-

Caspase-3 Colorimetric Assay Kit (containing Cell Lysis Buffer, 2X Reaction Buffer, DTT, and DEVD-pNA substrate)

-

Microplate reader

Protocol:

-

Induce apoptosis in cells by treating with the desired proteasome inhibitor.

-

Pellet 1-5 x 10⁶ cells per sample.

-

Resuspend the cells in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes.[21]

-

Centrifuge at 10,000 x g for 1 minute to pellet cell debris.[21]

-

Transfer the supernatant (cytosolic extract) to a fresh tube.

-

Determine the protein concentration of the lysate.

-

Dilute 50-200 µg of protein to 50 µL with Cell Lysis Buffer for each assay.

-

Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each sample.

-

Add 5 µL of the 4 mM DEVD-pNA substrate (200 µM final concentration) and incubate at 37°C for 1-2 hours.[21]

-

Read the absorbance at 400-405 nm in a microplate reader.[21]

Western Blotting for Apoptosis Markers

Western blotting is used to detect changes in the expression levels of key apoptosis-related proteins, such as cleaved PARP, cleaved caspase-3, and Bcl-2 family members.

Materials:

-

Cell culture plates

-

Cells of interest

-

Proteasome inhibitor

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-Bcl-2)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Treat cells with the proteasome inhibitor and harvest as previously described.

-

Lyse the cells in RIPA buffer and determine the protein concentration.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

References

- 1. researchgate.net [researchgate.net]

- 2. Carfilzomib inhibits the proliferation and apoptosis of multiple myeloma cells by inhibiting STAT1/COX-2/iNOS signaling pathway - He - Translational Cancer Research [tcr.amegroups.org]

- 3. Second-generation proteasome inhibitor carfilzomib enhances doxorubicin-induced cytotoxicity and apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Proteasome inhibitor MG-132 induces C6 glioma cell apoptosis via oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proteasome Inhibitor MG-132 and PKC-ι-Specific Inhibitor ICA-1S Degrade Mutant p53 and Induce Apoptosis in Ovarian Cancer Cell Lines [mdpi.com]

- 7. Reactive oxygen species generation and mitochondrial dysfunction in the apoptotic response to Bortezomib, a novel proteasome inhibitor, in human H460 non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differential effects of proteasome inhibitors on cell cycle and apoptotic pathways in human YT and Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bortezomib induces canonical nuclear factor-κB activation in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cosmobiousa.com [cosmobiousa.com]

- 11. Proteasome Inhibitor MG132 Enhances Cisplatin-Induced Apoptosis in Osteosarcoma Cells and Inhibits Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 12. resources.rndsystems.com [resources.rndsystems.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. aacrjournals.org [aacrjournals.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Proteasome inhibitors abolish cell death downstream of caspase activation during anti-microtubule drug-induced apoptosis in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. MTT (Assay protocol [protocols.io]

- 20. Proteasome inhibitors decrease paclitaxel-induced cell death in nasopharyngeal carcinoma with the accumulation of CDK1/cyclin B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. documents.thermofisher.com [documents.thermofisher.com]

In-Depth Technical Guide to the Target Specificity and Selectivity of a Peptide-based STAT3 Inhibitor (PSI TFA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target specificity and selectivity of a cell-permeable, peptide-based Signal Transducer and Activator of Transcription 3 (STAT3) inhibitor, commonly referred to as PSI TFA. For the purpose of this document, we will focus on the well-characterized peptide inhibitor with the sequence Pro-{Tyr(PO3H2)}-Leu-Lys-Thr-Lys, tethered to a membrane-translocating sequence (mts), and supplied as a trifluoroacetate (B77799) (TFA) salt. This peptide is designed to competitively inhibit the dimerization and subsequent downstream signaling of STAT3.

Introduction to STAT3 and Its Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) is a latent cytoplasmic transcription factor that plays a pivotal role in mediating cellular responses to a variety of cytokines and growth factors.[1][2] Upon activation by upstream kinases such as Janus kinases (JAKs) and Src family kinases, STAT3 is phosphorylated on a critical tyrosine residue (Tyr705).[3] This phosphorylation event triggers the formation of STAT3 homodimers or heterodimers with other STAT family members through reciprocal interactions between the SH2 domain of one STAT3 monomer and the phosphotyrosine motif of another.[3] These activated dimers then translocate to the nucleus, where they bind to specific DNA response elements in the promoters of target genes, thereby regulating the transcription of genes involved in cell proliferation, survival, differentiation, and angiogenesis.[4]

Persistent activation of STAT3 is a hallmark of numerous human cancers, where it contributes to tumor progression, metastasis, and immune evasion.[5] Consequently, the development of selective STAT3 inhibitors is a promising therapeutic strategy for cancer and other diseases characterized by aberrant STAT3 signaling. Peptide-based inhibitors, designed to mimic the STAT3 SH2 domain-binding motif, represent a targeted approach to disrupt STAT3 dimerization and function.

The Peptide-based STAT3 Inhibitor (PSI): PpYLKTK-mts

The focus of this guide is a specific cell-permeable STAT3 inhibitor peptide. This peptide consists of a core inhibitory sequence, pYLKTK (phosphorylated Tyrosine-Leucine-Lysine-Threonine-Lysine), which is a high-affinity ligand for the STAT3 SH2 domain.[6] To facilitate cellular uptake, this core sequence is conjugated to a membrane-translocating sequence (mts). The complete amino acid sequence of this inhibitor is:

Pro-{Tyr(PO3H2)}-Leu-Lys-Thr-Lys-Ala-Ala-Val-Leu-Leu-Pro-Val-Leu-Leu-Ala-Ala-Pro [1]

This peptide is typically supplied as a trifluoroacetate (TFA) salt, which is a common counterion used in peptide purification.

Target Specificity and Selectivity

The therapeutic utility of a targeted inhibitor is critically dependent on its specificity for the intended target and its selectivity over other related proteins. The PpYLKTK-mts peptide has been evaluated for its ability to selectively inhibit STAT3 over other members of the STAT family.

Quantitative Analysis of Inhibitory Activity

While precise IC50 values for the PpYLKTK-mts peptide are not consistently reported across the literature, studies on similar phosphopeptide inhibitors provide valuable insights into the expected potency and selectivity. The inhibitory activity is typically assessed by measuring the disruption of STAT3 DNA binding or dimerization.

| Target | Inhibitor | Assay Type | IC50 / K D | Reference |

| STAT3 | PpYLKTK | EMSA | Significant reduction in DNA binding | [6] |

| STAT1 | PpYLKTK | EMSA | Lesser reduction in DNA binding | [6] |

| STAT5 | PpYLKTK | EMSA | No effect on DNA binding | [6] |

| STAT3 | GpYLPQTV-NH2 | SPR | K D = 24 nM | [7] |

| STAT3 | Hybrid Peptide 14aa | SPR | K D = 900 nM | [8] |

| STAT3 | Hybrid Peptide 14ba | SPR | K D = 205 nM | [8] |

| STAT3 | Hybrid Peptide 14ba | EMSA | IC50 = 5 ± 1 μM | [7] |

Note: The data for GpYLPQTV-NH2 and the hybrid peptides are included to provide a comparative context for the binding affinities and inhibitory concentrations of high-affinity STAT3-binding peptides.

Based on electrophoretic mobility shift assays (EMSA), the PpYLKTK peptide demonstrates a clear preference for inhibiting the DNA binding activity of STAT3. It shows a reduced effect on STAT1 and no significant inhibition of STAT5 at comparable concentrations.[6] This selectivity is crucial, as STAT1 and STAT5 are involved in distinct and often tumor-suppressive signaling pathways.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the specificity and selectivity of peptide-based STAT3 inhibitors.

Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA Binding

Principle: EMSA is used to detect the binding of proteins to specific DNA sequences. The migration of a labeled DNA probe is retarded or "shifted" upon binding to a protein, resulting in a band with lower mobility in a non-denaturing polyacrylamide gel. This assay can be used to assess the ability of an inhibitor to disrupt the formation of the STAT3-DNA complex.

Detailed Protocol:

-

Preparation of Nuclear Extracts:

-

Culture cells (e.g., v-Src transformed NIH 3T3 fibroblasts with constitutive STAT3 activation) to 80-90% confluency.

-

Lyse the cells in a hypotonic buffer to isolate the nuclei.

-

Extract nuclear proteins using a high-salt buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the nuclear extract using a standard method (e.g., Bradford assay).

-

-

Preparation of Labeled DNA Probe:

-

Synthesize and anneal complementary oligonucleotides containing the STAT3 consensus binding site (e.g., high-affinity sis-inducible element, hSIE).

-

Label the double-stranded DNA probe with a radioactive isotope (e.g., [γ-³²P]ATP) using T4 polynucleotide kinase or with a non-radioactive label (e.g., biotin).

-

Purify the labeled probe to remove unincorporated label.

-

-

Binding Reaction:

-

In a microcentrifuge tube, combine the following components in order:

-

Binding buffer (e.g., containing Tris-HCl, KCl, EDTA, DTT, glycerol).

-

Nuclear extract (typically 5-10 µg).

-

The peptide inhibitor (PpYLKTK-mts) at various concentrations or a vehicle control.

-

-

Pre-incubate the mixture at room temperature for 10-20 minutes to allow the inhibitor to interact with STAT3.

-

Add the labeled DNA probe to the reaction mixture.

-

Incubate at room temperature for an additional 20-30 minutes to allow for STAT3-DNA binding.

-

-

Electrophoresis and Detection:

-

Load the samples onto a non-denaturing polyacrylamide gel.

-

Run the gel in a cold room or with a cooling system to prevent dissociation of the protein-DNA complexes.

-

Dry the gel and expose it to X-ray film (for radioactive probes) or transfer to a nylon membrane for chemiluminescent detection (for non-radioactive probes).

-

Analyze the intensity of the shifted bands corresponding to the STAT3-DNA complex to determine the inhibitory effect of the peptide.

-

Co-Immunoprecipitation (Co-IP) for STAT3 Dimerization

Principle: Co-IP is used to study protein-protein interactions. An antibody against a specific protein is used to pull down that protein from a cell lysate, along with any interacting partners. The presence of the interacting partner is then detected by Western blotting. This assay can determine if an inhibitor disrupts the dimerization of STAT3.

Detailed Protocol:

-

Cell Culture and Lysis:

-

Co-transfect cells (e.g., HEK293) with plasmids encoding differentially tagged STAT3 proteins (e.g., HA-STAT3 and FLAG-STAT3).

-

Treat the cells with the peptide inhibitor (PpYLKTK-mts) or a vehicle control for a specified time.

-

Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the cell lysates by centrifugation.

-

-

Immunoprecipitation:

-

Incubate the cell lysate with an antibody against one of the tags (e.g., anti-HA antibody) overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose (B213101) or magnetic beads to the lysate-antibody mixture and incubate for another 1-4 hours to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Western Blotting:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with an antibody against the second tag (e.g., anti-FLAG antibody) to detect the co-immunoprecipitated STAT3 protein.

-

Also, probe for the immunoprecipitated protein (e.g., anti-HA) to confirm a successful pulldown.

-

The reduction in the amount of co-immunoprecipitated STAT3 in the presence of the inhibitor indicates the disruption of STAT3 dimerization.

-

Signaling Pathways and Mechanism of Action

The PpYLKTK-mts peptide inhibitor acts by directly targeting the SH2 domain of STAT3. This competitive inhibition prevents the reciprocal binding of the phosphotyrosine of one STAT3 monomer to the SH2 domain of another, which is a critical step for dimerization.

Canonical STAT3 Signaling Pathway and Point of Inhibition

Experimental Workflow for Inhibitor Characterization

Conclusion

The peptide-based STAT3 inhibitor, PpYLKTK-mts, demonstrates a high degree of specificity for STAT3, with a clear selectivity over other STAT family members such as STAT1 and STAT5. Its mechanism of action involves the direct competitive inhibition of the STAT3 SH2 domain, thereby preventing the crucial dimerization step required for its activation and downstream signaling. The experimental protocols detailed in this guide provide a robust framework for the evaluation of this and other similar peptide-based inhibitors. The targeted nature of this inhibitor underscores its potential as a valuable research tool and a promising candidate for the development of novel therapeutics for STAT3-driven diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphotyrosyl peptides block Stat3-mediated DNA binding activity, gene regulation, and cell transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis and in vitro Characterization of Novel Hybrid Peptidomimetic Inhibitors of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: In Vitro Cytotoxicity of Proteasome Inhibitor I (PSI) TFA

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Proteasome Inhibitor I (PSI), chemically known as Z-Ile-Glu(OtBu)-Ala-Leu-CHO, is a potent, reversible, and cell-permeable peptide aldehyde inhibitor of the proteasome.[1][2] It specifically targets the chymotrypsin-like (CT-L) activity of the 20S proteasome complex.[1] The ubiquitin-proteasome pathway (UPP) is the primary system for regulated intracellular protein degradation in eukaryotic cells, playing a crucial role in homeostasis, cell cycle progression, apoptosis, and signal transduction.[3][4]

Malignant cells, characterized by high rates of proliferation and protein turnover, are particularly dependent on proteasome function to degrade misfolded or pro-apoptotic proteins, making them more susceptible to the cytotoxic effects of proteasome inhibition than normal cells.[5][6] By blocking proteasome activity, PSI leads to the accumulation of proteins that promote cell cycle arrest and apoptosis, establishing it as a compound of significant interest in cancer research.[1][6] This document provides a technical overview of the in vitro cytotoxicity of PSI, its mechanism of action, and detailed experimental protocols for its evaluation.

Mechanism of Action: Proteasome Inhibition and Apoptosis Induction

The primary mechanism of PSI-induced cytotoxicity involves the inhibition of the 26S proteasome.[7] This large multi-catalytic protease complex is responsible for degrading proteins that have been tagged with ubiquitin. PSI's aldehyde component effectively blocks the CT-L proteolytic activity located in the β5 subunit of the 20S core particle.[8]

This inhibition has several critical downstream consequences:

-

Inhibition of the NF-κB Pathway: In many cancer cells, the Nuclear Factor-κB (NF-κB) transcription factor is constitutively active and drives the expression of genes that promote proliferation and suppress apoptosis.[5][9] In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB.[10] Activation of the canonical NF-κB pathway requires the phosphorylation and subsequent ubiquitination of IκB, marking it for degradation by the proteasome.[7][10] By inhibiting the proteasome, PSI prevents IκB degradation.[5][10] This causes IκB to accumulate, sequestering NF-κB in the cytoplasm and blocking its anti-apoptotic signaling.[9]

-

Accumulation of Pro-Apoptotic Proteins: The proteasome degrades key tumor suppressor and pro-apoptotic proteins, including p53 and Bax.[5] Inhibition by PSI leads to the accumulation of these proteins, shifting the cellular balance towards apoptosis.[5]

-

Induction of Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded and ubiquitinylated proteins due to proteasome inhibition can trigger the unfolded protein response (UPR) and ER stress, which can ultimately lead to apoptosis.[6][9]

The culmination of these events is the activation of the apoptotic cascade, making proteasome inhibitors potent anti-neoplastic agents.[1]

References

- 1. CPC Scientific Z-Ile-Glu(OtBu)-Ala-Leu-CHO 0.5MG, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 2. Z-Ile-Glu(O-t-butyl)-Ala-Leucinal | C32H50N4O8 | CID 9960660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Proteasome Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel proteasome inhibitor suppresses tumor growth via targeting both 19S proteasome deubiquitinases and 20S proteolytic peptidases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proteasome inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overview of Proteasome Inhibitor-Based Anti-cancer Therapies: Perspective on Bortezomib and Second Generation Proteasome Inhibitors versus Future Generation Inhibitors of Ubiquitin-Proteasome System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JCI - Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer [jci.org]

- 8. Novel Class of Proteasome Inhibitors: In Silico and In Vitro Evaluation of Diverse Chloro(trifluoromethyl)aziridines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ashpublications.org [ashpublications.org]

- 10. Interplay between proteasome inhibitors and NF-κB pathway in leukemia and lymphoma: a comprehensive review on challenges ahead of proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Proteasome Inhibition by PSI: A Technical Guide

This technical guide provides an in-depth overview of the foundational research concerning Proteasome Inhibitor I (PSI), a key tool in cell biology and drug discovery. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of PSI's mechanism of action, its impact on critical cellular signaling pathways, and the experimental methodologies used for its characterization.

Introduction to Proteasome Inhibitor I (PSI)

Proteasome Inhibitor I, also known as Z-Ile-Glu(OtBu)-Ala-Leu-al, is a potent, cell-permeable, and reversible inhibitor of the proteasome. It belongs to the class of peptide aldehydes, which are among the earliest synthetic inhibitors used to study the function of the ubiquitin-proteasome system (UPS).[1] The UPS is the primary non-lysosomal pathway for protein degradation in eukaryotic cells, playing a crucial role in the regulation of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis.[2] PSI primarily targets the chymotrypsin-like (CT-L) activity of the 20S proteasome core particle. Its ability to block the degradation of ubiquitinated proteins makes it an invaluable research tool for elucidating the roles of the proteasome in various physiological and pathological states.

Mechanism of Action

PSI functions by inhibiting the catalytic activity of the proteasome. The 26S proteasome is a large multi-protein complex responsible for degrading proteins that have been tagged with ubiquitin.[2][3] The core of this complex is the 20S proteasome, which contains the proteolytic active sites. These sites are categorized based on their substrate specificity: chymotrypsin-like (β5 subunit), trypsin-like (β2 subunit), and caspase-like or peptidyl-glutamyl peptide-hydrolyzing (PGPH) (β1 subunit).[4]

PSI, as a peptide aldehyde, forms a reversible covalent bond with the N-terminal threonine residue of the proteasome's active sites, primarily inhibiting the chymotrypsin-like activity. This blockade prevents the degradation of targeted proteins, leading to their accumulation within the cell. The buildup of these proteins, many of which are key regulators of cellular pathways, disrupts cellular homeostasis and can trigger specific signaling cascades, most notably those leading to cell cycle arrest and apoptosis.[3][5]

Key Signaling Pathways Modulated by PSI

Proteasome inhibition by PSI has pleiotropic effects, impacting a multitude of signaling pathways critical for cell survival and proliferation.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival.[6][7] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[6] Upon stimulation by signals like tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα.[6][8] This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes that promote cell survival.[6][9]

PSI prevents the degradation of phosphorylated IκBα, causing it to accumulate while still bound to NF-κB.[9] This stabilization of the IκBα-NF-κB complex effectively blocks NF-κB's nuclear translocation and subsequent transcriptional activity, thereby inhibiting its pro-survival functions.[6][9]

A primary consequence of proteasome inhibition by PSI is the induction of apoptosis, or programmed cell death.[10] This occurs through the modulation of multiple pro- and anti-apoptotic proteins, affecting both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: Proteasome inhibition leads to the accumulation of pro-apoptotic proteins like p53.[3][11] Activated p53 can transcriptionally upregulate pro-apoptotic BH3-only proteins such as PUMA and Noxa.[11][12] These proteins, in turn, activate Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase-3.[13][14] Furthermore, proteasome inhibition prevents the degradation of other pro-apoptotic proteins, shifting the balance towards apoptosis.[3]

-

Extrinsic Pathway: PSI can induce the formation of cytosolic platforms containing TRAIL-receptor 2 (TRAIL-R2), FADD, and RIPK1, which serve to activate caspase-8 independently of ligand binding.[15] Activated caspase-8 can then directly activate caspase-3 or cleave Bid to tBid, which further amplifies the intrinsic pathway.[3][15]

-

Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded and ubiquitinated proteins due to proteasome inhibition causes significant ER stress, triggering the Unfolded Protein Response (UPR).[3][16] Prolonged or severe ER stress activates pro-apoptotic arms of the UPR, which can lead to caspase activation and cell death.[16][17]

Quantitative Data: In Vitro Efficacy of PSI

The potency of a proteasome inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce a specific biological activity (e.g., cell viability or enzyme activity) by 50%. The IC50 of PSI can vary depending on the cell line and the duration of exposure.

| Cell Line Type | Cell Line Name | Duration of Treatment | IC50 Value (µM) | Reference |

| Human Mesothelioma (Epithelioid) | STAV-AB | 24 hours | 4.0 | [10] |

| Human Mesothelioma (Sarcomatoid) | STAV-FCS | 24 hours | 16.0 | [10] |

Table 1: Reported IC50 values for PSI in different human cancer cell lines.

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the effects of PSI.

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cells (e.g., mesothelioma cells) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with a range of PSI concentrations (e.g., 0.1 µM to 50 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24, 48 hours).

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the data to determine the IC50 value.

This assay directly measures the chymotrypsin-like activity of the proteasome in cell lysates.[18][19]

-

Cell Lysis: Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT). Centrifuge to pellet debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Assay Reaction: In a black 96-well plate, add 20-50 µg of protein lysate to each well. Add assay buffer to a final volume of 90 µL.

-

Inhibitor Treatment (Control): For inhibitor-treated samples, pre-incubate the lysate with PSI at the desired concentration for 30 minutes at 37°C.

-

Substrate Addition: Initiate the reaction by adding 10 µL of a fluorogenic substrate specific for the chymotrypsin-like site (e.g., Suc-LLVY-AMC) to a final concentration of 20-50 µM.

-

Fluorescence Measurement: Immediately measure the fluorescence (Excitation: ~380 nm, Emission: ~460 nm) over time (e.g., every 5 minutes for 1 hour) at 37°C using a fluorescence plate reader.

-

Data Analysis: Calculate the rate of substrate cleavage (proteasome activity) from the linear phase of the fluorescence curve.

This technique is used to detect the cleavage of key proteins involved in apoptosis, such as caspase-3.[10]

-

Sample Preparation: Treat cells with PSI for the desired time. Harvest cells, wash with PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration of the lysates.

-

SDS-PAGE: Denature 20-40 µg of protein per sample and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-Caspase-3, which detects both the full-length pro-caspase and the cleaved, active fragments) overnight at 4°C. Also probe for a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The appearance of cleaved caspase-3 fragments indicates apoptosis induction.

References

- 1. Development and Characterization of Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proteasome inhibition: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Class of Proteasome Inhibitors: In Silico and In Vitro Evaluation of Diverse Chloro(trifluoromethyl)aziridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Interplay between proteasome inhibitors and NF-κB pathway in leukemia and lymphoma: a comprehensive review on challenges ahead of proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A proteasome inhibitor prevents activation of NF-kappa B and stabilizes a newly phosphorylated form of I kappa B-alpha that is still bound to NF-kappa B - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Proteasome inhibitor PSI induces apoptosis in human mesothelioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Apoptosis induced by proteasome inhibition in cancer cells: predominant role of the p53/PUMA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Proteasome inhibitors induce apoptosis in human lung cancer cells through a positive feedback mechanism and the subsequent Mcl-1 protein cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Caspase activation and apoptosis in response to proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Proteasome Inhibitors Induce Cytochrome c–Caspase-3-Like Protease-Mediated Apoptosis in Cultured Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Proteasome inhibition triggers the formation of TRAIL receptor 2 platforms for caspase-8 activation that accumulate in the cytosol - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Proteasome Inhibitor PS-341 Induces Apoptosis through Induction of Endoplasmic Reticulum Stress-Reactive Oxygen Species in Head and Neck Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. ubiqbio.com [ubiqbio.com]

- 19. Measurement of the Multiple Activities of 26S Proteasomes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of PSI Peptide Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, synthesis, and evaluation of peptide-based proteasome inhibitors (PSIs). It is designed to serve as a technical resource, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key biological pathways and experimental workflows.

Introduction to the Ubiquitin-Proteasome System and Its Inhibition

The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the targeted degradation of most intracellular proteins in eukaryotes. This process is essential for maintaining protein homeostasis and regulating a multitude of cellular functions, including cell cycle progression, signal transduction, and apoptosis. The 26S proteasome, the central protease of this pathway, is a large, multi-catalytic complex that recognizes and degrades polyubiquitinated proteins.

The catalytic core of the 26S proteasome is the 20S proteasome, which harbors three distinct proteolytic activities: chymotrypsin-like (CT-L, β5 subunit), trypsin-like (T-L, β2 subunit), and caspase-like (C-L, β1 subunit).[1][2] Given its central role in cellular regulation, the proteasome has emerged as a significant therapeutic target, particularly in oncology. Inhibition of the proteasome leads to the accumulation of pro-apoptotic proteins and the disruption of cell cycle progression in cancer cells, ultimately inducing cell death.[1]

Peptide-based inhibitors, often mimicking the natural substrates of the proteasome, have been at the forefront of PSI development. These inhibitors typically feature an electrophilic "warhead" that covalently or non-covalently interacts with the active site threonine residue of the proteasome's catalytic subunits.[3] This guide will delve into the discovery, synthesis, and biological evaluation of these important therapeutic agents.

Signaling Pathways

The following diagram illustrates the ubiquitin-proteasome pathway, highlighting the key enzymatic steps leading to protein degradation and the point of intervention for proteasome inhibitors.

Caption: The Ubiquitin-Proteasome Pathway and Point of Inhibition.

Quantitative Data on PSI Peptide Inhibitors

The potency and selectivity of PSI peptide inhibitors are critical parameters in their development. The following table summarizes the inhibitory concentrations (IC50) and, where available, the inhibition constants (Ki) for several representative peptide-based inhibitors against the chymotrypsin-like (β5), trypsin-like (β2), and caspase-like (β1) activities of the constitutive proteasome (c) and immunoproteasome (i).

| Inhibitor Class | Inhibitor | Target Subunit | IC50 (nM) | Ki (nM) | Reference(s) |

| Peptide Aldehyde | MG132 (Z-Leu-Leu-Leu-al) | β5c | 100 | - | [4] |

| Cbz-Glu(OtBu)-Phe-Leucinal | β5c | <10 | - | [3] | |

| Cbz-Glu(OtBu)-Leu-Leucinal | β5c | <10 | - | [3] | |

| O1Pent-VVMR-al | β2c | 19 | - | [5] | |

| Ahx-IPMD-al | β1c | 141 | 83 | [5] | |

| Peptide Boronate | Bortezomib | β5c | 0.161 | 0.56 | [6][7] |

| Bortezomib | β1c | - | - | [1] | |

| ZY-2 | β5c | 6.66 (RPMI-8226 cells) | - | [8] | |

| 7f | β5c | 0.079 | - | [6] | |

| Peptide Epoxyketone | Carfilzomib | β5c/β5i | - | - | [9] |

| ONX 0914 (PR-957) | β5i | 51 | - | [10] | |

| PR-924 | β5i | <51 | - | [10] | |

| Ac-hFLFL-epoxide | β5c | - | - | [7] | |

| LU-002i | β2i | 3000 (apparent) | - | ||

| LU-102 | β2c | - | - |

Experimental Protocols

Synthesis of a Representative Peptide Aldehyde Inhibitor (MG132)

This section provides a representative protocol for the synthesis of MG132 (Z-Leu-Leu-Leu-al) based on standard solid-phase peptide synthesis (SPPS) and solution-phase modification techniques.

Materials:

-

Rink Amide resin

-

Fmoc-Leu-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIEA)

-

Benzyl chloroformate (Cbz-Cl)

-

Lithium aluminum hydride (LAH)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-